(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-(propan-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4,7-dimethoxy-2H-1,3-benzodioxole derivatives with a suitable piperidinone precursor under controlled conditions. The reaction often requires the use of strong bases or acids as catalysts and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In industry, the compound could be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields such as electronics, where it might be used in the fabrication of organic semiconductors or other functional materials.
Mechanism of Action
The mechanism by which (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler lactam with a five-membered ring structure, used in various industrial applications.
2-Thiophenemethylamine: An organic compound with a thiophene ring, used in the synthesis of pharmaceuticals.
Uniqueness
What sets (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE apart is its complex structure, which includes multiple functional groups that can participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H31NO9 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C28H31NO9/c1-15(2)29-11-18(7-16-9-20(31-3)25-27(23(16)33-5)37-13-35-25)22(30)19(12-29)8-17-10-21(32-4)26-28(24(17)34-6)38-14-36-26/h7-10,15H,11-14H2,1-6H3/b18-7+,19-8+ |
InChI Key |
LYRNUGRKWMDWPD-NDILIQOGSA-N |
Isomeric SMILES |
CC(N1C/C(=C\C2=CC(=C3OCOC3=C2OC)OC)/C(=O)/C(=C/C4=CC(=C5OCOC5=C4OC)OC)/C1)C |
Canonical SMILES |
CC(C)N1CC(=CC2=CC(=C3C(=C2OC)OCO3)OC)C(=O)C(=CC4=CC(=C5C(=C4OC)OCO5)OC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.